molecular formula C12H17BO3 B3054885 (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid CAS No. 622834-95-1

(2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid

Cat. No.: B3054885
CAS No.: 622834-95-1
M. Wt: 220.07 g/mol
InChI Key: NRURHBGJYOLKOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method where a boron-hydrogen bond is added across an alkene or alkyne to form the corresponding borane . The reaction conditions are generally mild and can be conducted at room temperature.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, alcohols, and complex organic molecules used in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Uniqueness: (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid is unique due to its ethoxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

Properties

IUPAC Name

(2-ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h7-8,14-15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRURHBGJYOLKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1CCCC2)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624239
Record name (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622834-95-1
Record name (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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